Methyl 2-((2-chloroethyl)sulfonyl)acetate
Overview
Description
Methyl 2-((2-chloroethyl)sulfonyl)acetate is an organic compound with the molecular formula C5H9ClO4S It is a sulfonyl ester that features a chloroethyl group attached to the sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((2-chloroethyl)sulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-chloroethyl)sulfonyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and methanol.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products such as sulfonamides or sulfonyl thiocyanates.
Hydrolysis: Sulfonic acids and methanol.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl group.
Scientific Research Applications
Methyl 2-((2-chloroethyl)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-((2-chloroethyl)sulfonyl)acetate involves its reactivity towards nucleophiles. The chloroethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted products. This reactivity is harnessed in synthetic chemistry to create diverse compounds with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-chloroethyl)sulfonyl)acetate
- Methyl 2-((2-bromoethyl)sulfonyl)acetate
- Methyl 2-((2-chloroethyl)sulfonyl)propanoate
Uniqueness
Methyl 2-((2-chloroethyl)sulfonyl)acetate is unique due to its specific combination of a chloroethyl group and a sulfonyl ester moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles sets it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-(2-chloroethylsulfonyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-10-5(7)4-11(8,9)3-2-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESQCVDWRUHZGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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